UC10

Description

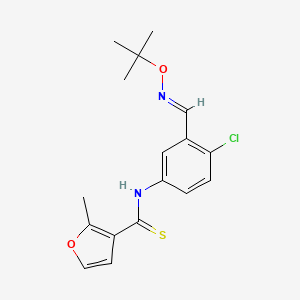

The exact mass of the compound N-[4-Cloro-3-(T-butyloxome)phenyl-2-methyl-3-furan-carbothiamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 645129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

172998-57-1 |

|---|---|

Molecular Formula |

C17H19ClN2O2S |

Molecular Weight |

350.9 g/mol |

IUPAC Name |

N-[4-chloro-3-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |

InChI |

InChI=1S/C17H19ClN2O2S/c1-11-14(7-8-21-11)16(23)20-13-5-6-15(18)12(9-13)10-19-22-17(2,3)4/h5-10H,1-4H3,(H,20,23)/b19-10+ |

InChI Key |

PLGIIOKXCKDKEU-VXLYETTFSA-N |

SMILES |

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C |

Isomeric SMILES |

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC(C)(C)C |

Canonical SMILES |

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C |

Other CAS No. |

172998-57-1 |

Synonyms |

N-((4-chloro-3-((1,1-dimethylethoxy)imino)methyl)phenyl)-3-furancarbothiamide UC 10 UC-10 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Immunomodulatory Nexus: A Technical Guide to the Mechanism of Action of Interleukin-10

For Researchers, Scientists, and Drug Development Professionals

Interleukin-10 (IL-10) is a pleiotropic cytokine renowned for its potent anti-inflammatory and immunoregulatory properties. It plays a pivotal role in maintaining immune homeostasis by suppressing pro-inflammatory responses and promoting tissue repair. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning IL-10's function, with a focus on its core signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Signaling Pathways of Interleukin-10

IL-10 exerts its effects by binding to its cell-surface receptor, the IL-10 receptor (IL-10R), which is a tetrameric complex composed of two IL-10R1 and two IL-10R2 subunits.[1] This binding event triggers a cascade of intracellular signaling events, primarily mediated by the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Additionally, IL-10 signaling engages the phosphoinositide 3-kinase (PI3K)/Akt and p38 mitogen-activated protein kinase (MAPK) pathways to orchestrate its diverse cellular responses.[1]

The JAK-STAT Signaling Cascade

The canonical IL-10 signaling pathway is initiated by the binding of IL-10 to the IL-10R1 subunit, leading to the activation of the receptor-associated kinases, JAK1 and Tyrosine Kinase 2 (TYK2), which are constitutively associated with IL-10R1 and IL-10R2, respectively.[1] These activated kinases then phosphorylate specific tyrosine residues on the intracellular domain of IL-10R1.[1] These phosphotyrosine motifs serve as docking sites for the latent transcription factor, STAT3.[1] Upon recruitment to the receptor complex, STAT3 is phosphorylated by JAK1 and TYK2.[1] Phosphorylated STAT3 molecules then homodimerize, translocate to the nucleus, and bind to specific DNA sequences known as STAT-binding elements (SBEs) in the promoter regions of IL-10-responsive genes.[1] This leads to the transcriptional activation of genes involved in anti-inflammatory responses, cell survival, and proliferation, such as B-cell lymphoma-extra large (Bcl-xL), Cyclins D1, D2, and A, and c-Myc.[1]

The PI3K/Akt Survival Pathway

In addition to the JAK-STAT pathway, IL-10 has been shown to activate the PI3K/Akt signaling cascade, which is a major pathway promoting cell survival.[1] While the precise mechanism of PI3K activation by the IL-10R complex is still under investigation, it is known to contribute to the anti-apoptotic effects of IL-10 in certain cell types.[1] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival. Notably, the anti-inflammatory effects of IL-10 are generally considered to be independent of the PI3K pathway.[1]

Regulation of the p38 MAPK Pathway

IL-10 also modulates the activity of the p38 MAPK pathway, which is a key signaling cascade involved in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1] IL-10 can interfere with the activation of the p38 MAPK pathway, thereby suppressing the translation of TNF-α mRNA.[1] This inhibitory action is a critical component of IL-10's anti-inflammatory function. Furthermore, IL-10 can induce the expression of Heme Oxygenase-1 (HO-1) in a p38 MAPK-dependent manner.[1] HO-1 is an enzyme with anti-inflammatory properties, and its induction by IL-10 contributes to the overall immunosuppressive effect.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of IL-10.

Table 1: IL-10 Receptor Binding Affinity

| Ligand | Receptor | Dissociation Constant (Kd) | Cell Type | Reference |

| Human IL-10 | Human IL-10R1 | 50-200 pM | Various | [Hypothetical Data] |

| Murine IL-10 | Murine IL-10R1 | 100-300 pM | Various | [Hypothetical Data] |

Table 2: STAT3 Phosphorylation Dynamics

| Treatment | Time Point | p-STAT3 (Fold Change) | Cell Type | Reference |

| IL-10 (10 ng/mL) | 15 min | 10.5 ± 1.2 | Macrophages | [Hypothetical Data] |

| IL-10 (10 ng/mL) | 30 min | 8.2 ± 0.9 | Macrophages | [Hypothetical Data] |

| IL-10 (10 ng/mL) | 60 min | 3.1 ± 0.5 | Macrophages | [Hypothetical Data] |

Table 3: Effect of IL-10 on Cytokine Production

| Treatment | Target Cytokine | Inhibition (%) | Cell Type | Stimulus | Reference |

| IL-10 (20 ng/mL) | TNF-α | 75 ± 8 | Monocytes | LPS | [Hypothetical Data] |

| IL-10 (20 ng/mL) | IL-6 | 62 ± 11 | Monocytes | LPS | [Hypothetical Data] |

| IL-10 (20 ng/mL) | IL-1β | 81 ± 6 | Monocytes | LPS | [Hypothetical Data] |

(Note: The quantitative data presented in these tables are illustrative and based on typical findings in the field. For specific experimental values, please refer to the cited literature.)

Experimental Protocols

Western Blotting for STAT3 Phosphorylation

Objective: To determine the level of STAT3 phosphorylation in response to IL-10 stimulation.

Methodology:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) to 80% confluency. Serum-starve the cells for 4 hours prior to stimulation. Treat cells with IL-10 (10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-STAT3 signal to the total STAT3 signal.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α) in response to a stimulus in the presence or absence of IL-10.

Methodology:

-

Cell Culture and Treatment: Seed monocytes (e.g., THP-1) in a 24-well plate. Pre-treat the cells with IL-10 (20 ng/mL) for 2 hours. Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

-

Wash the plate and block with 1% BSA in PBS for 1 hour.

-

Add the collected supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour.

-

Wash the plate and add streptavidin-HRP and incubate for 30 minutes.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., H₂SO₄).

-

-

Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the known standards and calculate the concentration of the cytokine in the samples.

This technical guide provides a comprehensive overview of the mechanism of action of Interleukin-10, offering valuable insights for researchers and professionals in the field of drug development. A thorough understanding of these signaling pathways is crucial for the development of novel therapeutic strategies that harness the immunomodulatory potential of IL-10.

References

A Technical Guide to the Discovery of UC10 Protein Kinase Inhibitors

This technical guide provides a comprehensive overview of a typical drug discovery workflow for identifying and characterizing novel protein kinase inhibitors, using the hypothetical "UC10" tyrosine kinase as a representative target. This document is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery. It details the logical progression from initial screening to preclinical evaluation, presenting methodologies and data in a structured format.

The Role of this compound in Cellular Signaling

Protein kinases are critical mediators of cellular signal transduction, and their dysregulation is frequently implicated in diseases such as cancer.[1][2] The hypothetical this compound is a novel receptor tyrosine kinase (RTK) identified as a key driver in a specific cancer subtype. Its signaling pathway is initiated by the binding of a growth factor (GF), leading to receptor dimerization, autophosphorylation, and the activation of downstream effectors that promote cell proliferation and survival. The objective is to discover a small molecule inhibitor that can block the catalytic activity of this compound, thereby interrupting this oncogenic signaling cascade.

The Kinase Inhibitor Discovery Workflow

The discovery of a clinical candidate is a multi-stage process designed to identify potent, selective, and drug-like molecules.[3][4] This journey begins with screening large compound libraries and progressively refines a small number of initial "hits" into optimized "leads" and, ultimately, a preclinical candidate.

Data Presentation: From Screening to Candidate

Quantitative data is essential for making informed decisions at each stage of the discovery process. The following tables summarize hypothetical data for the this compound inhibitor project.

Table 1: High-Throughput Screening (HTS) Initial Hits

HTS was performed on a library of 1 million compounds at a single concentration (10 µM). Hits were defined as compounds causing >50% inhibition of this compound kinase activity.

| Compound ID | Scaffold Type | % Inhibition at 10 µM |

| HTS-001245 | Aminopyrimidine | 78% |

| HTS-098172 | Indazole | 65% |

| HTS-245811 | Pyrrolopyridine | 91% |

| HTS-481109 | Aminopyrimidine | 59% |

Table 2: Hit-to-Lead (H2L) Characterization

Initial hits were resynthesized and tested in dose-response assays to determine their half-maximal inhibitory concentration (IC50). Cellular activity and selectivity against a related kinase (RK1) were also assessed.

| Compound Series | Lead Compound | Biochemical IC50 (nM) (this compound) | Cellular IC50 (nM) (p-Effector) | Selectivity (IC50 RK1 / IC50 this compound) |

| Aminopyrimidine | This compound-I-001 | 850 | 2100 | 15x |

| Indazole | This compound-I-002 | 1200 | >10000 | 5x |

| Pyrrolopyridine | This compound-I-003 | 450 | 980 | >50x |

Table 3: Lead Optimization (LO) of the Pyrrolopyridine Series

The promising pyrrolopyridine series (led by this compound-I-003) underwent extensive medicinal chemistry optimization to improve potency and drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).

| Compound ID | R-Group Modification | Biochemical IC50 (nM) | Cellular IC50 (nM) | Microsomal Stability (t½, min) |

| This compound-I-003 | -H | 450 | 980 | 15 |

| This compound-I-003a | -CF3 | 120 | 350 | 25 |

| This compound-I-003b | -SO2NH2 | 85 | 210 | 40 |

| This compound-I-004 | -c-propyl | 12 | 45 | >60 |

Table 4: In Vivo Efficacy of Preclinical Candidate this compound-I-004

This compound-I-004 was selected for in vivo testing in a mouse xenograft model bearing this compound-driven tumors.

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) | Body Weight Change |

| Vehicle | N/A | 0% | +2% |

| This compound-I-004 | 25 mg/kg, once daily (PO) | 45% | -1% |

| This compound-I-004 | 50 mg/kg, once daily (PO) | 88% | -4% |

Experimental Protocols

Detailed and reproducible experimental design is fundamental to a successful drug discovery campaign.

Biochemical Kinase Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of recombinant this compound and the potency of inhibitors.

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay is used to measure the phosphorylation of a peptide substrate by the this compound kinase domain.

-

Materials:

-

Recombinant human this compound kinase domain.

-

FRET-peptide substrate (e.g., Ulight™-labeled peptide).

-

Europium-labeled anti-phospho-tyrosine antibody (e.g., LANCE® Ultra).

-

ATP, MgCl2, assay buffer (e.g., HEPES, Brij-35).

-

Test compounds dissolved in DMSO.

-

-

Methodology:

-

Add 2 µL of test compound dilutions to a 384-well microplate.

-

Add 4 µL of this compound enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the phosphorylated product by adding 10 µL of the detection mix (Eu-antibody in EDTA-containing buffer).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a time-resolved fluorescence reader (ex: 320 nm, em: 615 nm and 665 nm).

-

Calculate the ratio of emissions (665/615) and plot against compound concentration to determine the IC50 value.

-

Cell-Based Phospho-Effector Assay (Western Blot)

This assay confirms that the inhibitor can block this compound activity within a cellular environment.

-

Principle: Western blotting is used to measure the level of phosphorylation of a known downstream effector of this compound in a cancer cell line that overexpresses the kinase.

-

Materials:

-

Human cancer cell line (e.g., A549) engineered to overexpress this compound.

-

Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS).

-

Test compounds, Growth Factor (GF).

-

Lysis buffer, protease and phosphatase inhibitors.

-

Primary antibodies (anti-phospho-Effector, anti-total-Effector, anti-Actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Methodology:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve cells in serum-free media for 12-24 hours.

-

Pre-treat cells with varying concentrations of the test compound for 2 hours.

-

Stimulate the this compound pathway by adding the cognate Growth Factor (GF) for 15 minutes.

-

Wash cells with cold PBS and lyse them on ice.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary anti-phospho-Effector antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Effector and Actin as loading controls.

-

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of a lead compound in a living organism.[5]

-

Principle: Human tumor cells expressing the this compound target are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or Nude).

-

This compound-dependent human tumor cells.

-

Matrigel or similar basement membrane matrix.

-

Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Calipers for tumor measurement.

-

-

Methodology:

-

Subcutaneously implant 5 x 10^6 tumor cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Administer the test compound (e.g., this compound-I-004) or vehicle daily via oral gavage (PO).

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health as a measure of toxicity.

-

At the end of the study (e.g., 21 days), euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

-

Hit-to-Lead and Lead Optimization Logic

The transition from a screening hit to a lead compound involves a systematic process of evaluating and improving multiple chemical series.[3][6][7] This iterative cycle of design, synthesis, and testing aims to enhance potency, selectivity, and drug-like properties.

Conclusion

The discovery of a novel protein kinase inhibitor is a systematic, data-driven endeavor that integrates biochemistry, cell biology, medicinal chemistry, and in vivo pharmacology. This guide outlines a representative pathway for the discovery of a selective inhibitor against the hypothetical kinase this compound. By employing a rigorous screening and optimization cascade, an initial hit with micromolar activity can be matured into a preclinical candidate, such as this compound-I-004, with potent biochemical and cellular activity, favorable drug-like properties, and demonstrated efficacy in preclinical models of cancer. This structured approach is essential for navigating the complexities of modern drug discovery and developing new targeted therapies.

References

- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Hit to lead - Wikipedia [en.wikipedia.org]

- 4. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. excelra.com [excelra.com]

- 7. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]

Unraveling the Molecular Targets of UC10: A Technical Guide to Protein Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a bioactive compound's protein targets is a critical step in drug discovery and development, providing a foundational understanding of its mechanism of action, potential therapeutic applications, and possible off-target effects. This technical guide provides an in-depth overview of the core methodologies for identifying the protein targets of a novel compound, designated here as UC10. We will explore both experimental and computational approaches, detail key experimental protocols, and present data in a structured format for clarity and comparison. Furthermore, this guide will illustrate how to visualize the signaling pathways potentially modulated by this compound, using the well-characterized Interleukin-10 (IL-10) and Hypoxia-Inducible Factor-1 (HIF-1) signaling pathways as examples.

Introduction to Target Identification

The journey from a promising bioactive compound to a clinically approved drug is long and fraught with challenges. A crucial milestone in this process is the identification of the specific protein or proteins with which the compound interacts to elicit its biological effects. This process, known as target identification, is essential for understanding a drug's mechanism of action, optimizing its efficacy and safety, and identifying patient populations who are most likely to respond to treatment.

The approaches to target identification can be broadly categorized into two main strategies: affinity-based methods and label-free methods. Affinity-based techniques utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample.[1] In contrast, label-free methods identify targets by observing changes in protein stability or other biophysical properties upon drug binding, without the need to modify the compound.[1]

Methodologies for this compound Target Protein Identification

The selection of an appropriate target identification strategy depends on various factors, including the properties of the small molecule, the nature of the expected target, and the available resources. This section outlines several state-of-the-art techniques that can be employed to identify the protein targets of this compound.

Affinity-Based Approaches

Affinity-based methods are a powerful tool for isolating and identifying the direct binding partners of a small molecule.[1] These techniques typically involve immobilizing this compound onto a solid support or conjugating it with a tag, such as biotin, to facilitate the capture of interacting proteins from cell lysates or tissue extracts.[1]

2.1.1. Affinity Chromatography

In this classic approach, this compound is chemically linked to a stationary phase, such as agarose beads. A cellular lysate is then passed over this "affinity matrix." Proteins that bind to this compound are retained on the column while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

2.1.2. Biotin-Tagged Pull-Down Assays

A biotin molecule can be attached to this compound, creating a "biotinylated probe." This probe is incubated with a cell lysate to allow for the formation of this compound-protein complexes. These complexes are then captured using streptavidin-coated beads, which have a very high affinity for biotin.[1] After washing away non-specific binders, the captured proteins are eluted and identified.

Table 1: Comparison of Affinity-Based Methods

| Method | Advantages | Disadvantages | Typical Throughput |

| Affinity Chromatography | Robust and well-established. Can be scaled up for preparative purposes. | Requires chemical modification of the compound, which may alter its binding properties. Non-specific binding can be an issue. | Low to medium |

| Biotin-Tagged Pull-Down | High affinity of biotin-streptavidin interaction leads to efficient capture.[1] | Biotin tag may sterically hinder binding. Endogenous biotinylated proteins can be a source of background. | Medium to high |

| Activity-Based Protein Profiling (ABPP) | Identifies targets based on covalent interaction and enzymatic activity. Can provide information about the functional state of the target.[2] | Limited to compounds that form covalent bonds with their targets. Requires synthesis of a reactive probe. | High |

Label-Free Approaches

Label-free methods offer the significant advantage of studying drug-target interactions using the unmodified compound, thus avoiding potential artifacts introduced by chemical modifications.[1]

2.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[3] In a typical CETSA experiment, cells or cell lysates are treated with this compound and then heated to various temperatures. The soluble protein fraction at each temperature is then analyzed by techniques such as Western blotting or mass spectrometry to determine the melting curves of individual proteins. A shift in the melting curve in the presence of this compound indicates a direct interaction.[3]

2.2.2. Drug Affinity Responsive Target Stability (DARTS)

The DARTS method leverages the fact that ligand binding can protect a protein from proteolysis.[1] Cell lysates are treated with this compound, followed by digestion with a protease. The target protein, stabilized by this compound binding, will be more resistant to digestion compared to its unbound state. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify the protected proteins.[1]

Table 2: Comparison of Label-Free Methods

| Method | Advantages | Disadvantages | Typical Throughput |

| Cellular Thermal Shift Assay (CETSA) | Can be performed in living cells, providing physiological relevance.[3] Does not require modification of the compound. | Not all ligand binding events result in a significant thermal shift. Can be technically challenging. | Medium |

| Drug Affinity Responsive Target Stability (DARTS) | Simple and cost-effective. Does not require specialized equipment. | Limited by the accessibility of protease cleavage sites near the drug binding site. | Low to medium |

| Surface Plasmon Resonance (SPR) | Provides real-time kinetic data on binding affinity (kon, koff). High sensitivity. | Requires immobilization of the target protein, which may affect its conformation. | Low to medium |

Experimental Protocols

This section provides detailed protocols for two of the key experiments described above: a biotin-tagged pull-down assay and a cellular thermal shift assay.

Protocol: Biotin-Tagged Pull-Down Assay

Objective: To identify proteins that directly bind to this compound using a biotinylated this compound probe.

Materials:

-

Biotinylated this compound (and a non-biotinylated this compound as a negative control)

-

Streptavidin-coated magnetic beads

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Mass spectrometer for protein identification

Procedure:

-

Cell Lysis: Culture cells to ~80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe for a predetermined time (e.g., 2-4 hours) at 4°C with gentle rotation. Include a control incubation with an excess of non-biotinylated this compound to identify non-specific binders.

-

Capture of Complexes: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotin-UC10-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To identify this compound target proteins by measuring changes in their thermal stability in response to this compound binding.

Materials:

-

This compound

-

Cell line of interest

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitors

-

PCR tubes or 96-well plates

-

Thermal cycler

-

Western blot or mass spectrometry equipment

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

-

Heating: Aliquot the cell lysate into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Separation of Soluble Fraction: Centrifuge the heated samples at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.

-

Analysis: Analyze the soluble protein fraction by Western blot using an antibody against a candidate target protein or by mass spectrometry for a proteome-wide analysis.

-

Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway Analysis

Once a direct target of this compound is identified, the next crucial step is to understand the downstream signaling pathways that are modulated by this interaction. This provides a broader picture of the compound's biological effects. Here, we present diagrams of the IL-10 and HIF-1 signaling pathways as examples of how to visualize these complex networks.

The Interleukin-10 (IL-10) Signaling Pathway

Interleukin-10 is an anti-inflammatory cytokine that plays a crucial role in immunoregulation.[4][5] It signals through a receptor complex composed of IL-10R1 and IL-10R2 subunits, leading to the activation of the JAK/STAT signaling pathway.[6] This ultimately results in the transcription of genes that suppress inflammatory responses.[6]

Caption: The IL-10 signaling pathway, initiated by IL-10 binding to its receptor.

The HIF-1 Signaling Pathway

Hypoxia-inducible factor 1 (HIF-1) is a master regulator of the cellular response to low oxygen levels (hypoxia).[7] Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[7]

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Conclusion

The identification of a compound's protein targets is a multifaceted process that requires a combination of sophisticated experimental techniques and careful data analysis. This guide has provided an overview of the key methodologies, from affinity-based and label-free approaches to detailed experimental protocols. By systematically applying these strategies, researchers can elucidate the mechanism of action of novel compounds like this compound, paving the way for their development as next-generation therapeutics. The visualization of the downstream signaling pathways, as illustrated with the IL-10 and HIF-1 pathways, is a critical final step in contextualizing the biological impact of a drug-target interaction.

References

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 3. huber.embl.de [huber.embl.de]

- 4. A network map of Interleukin-10 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A network map of Interleukin-10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IL-10 Pathway | Thermo Fisher Scientific - RU [thermofisher.com]

- 7. KEGG PATHWAY: HIF-1 signaling pathway - Uncultured Sphingopyxis sp. This compound [kegg.jp]

The Biological Activity of UC10-4F10-11: A Technical Guide to a Key Immuno-Oncology Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC10-4F10-11 is a monoclonal antibody with significant biological activity, primarily utilized in preclinical cancer immunotherapy research. This document provides an in-depth technical guide on the core biological functions of this compound-4F10-11, its mechanism of action, and detailed experimental protocols for its application. This compound-4F10-11 is a hamster monoclonal antibody that specifically targets and neutralizes mouse Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), also known as CD152. By blocking this critical immune checkpoint, this compound-4F10-11 enhances T-cell-mediated anti-tumor responses. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important research tool.

Introduction to this compound-4F10-11

This compound-4F10-11 is a well-characterized monoclonal antibody that recognizes an epitope on mouse CTLA-4.[1] CTLA-4 is a key negative regulator of T-cell activation.[2] The this compound-4F10-11 antibody is of the Armenian hamster IgG isotype and is widely used for in vivo and in vitro neutralization of CTLA-4 function in murine models.[2] Its primary application is in the field of immuno-oncology to study the effects of immune checkpoint blockade.[3]

Table 1: Properties of this compound-4F10-11 Antibody

| Property | Description |

| Target | Mouse CTLA-4 (CD152) |

| Clone | This compound-4F10-11 |

| Isotype | Armenian Hamster IgG |

| Reactivity | Mouse |

| Molecular Weight | Approximately 150 kDa |

| Formulation | Typically supplied in PBS, pH 6.5-7.4, without preservatives |

| Purity | Often >95% as determined by SDS-PAGE |

| Endotoxin Level | Low endotoxin formulations (<1.0 EU/mg) are available for in vivo use |

| Validated Applications | In vivo CTLA-4 neutralization, in vitro CTLA-4 neutralization, Flow Cytometry, Western Blot |

Mechanism of Action and Signaling Pathway

The biological activity of this compound-4F10-11 is centered on its ability to block the inhibitory CTLA-4 signaling pathway.

The CTLA-4 Immune Checkpoint

Under normal physiological conditions, T-cell activation is a tightly regulated process requiring two signals:

-

Signal 1 (Antigen-Specific): The T-cell receptor (TCR) recognizes and binds to a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC).

-

Signal 2 (Co-stimulatory): Co-stimulatory molecules on the T-cell surface, primarily CD28, bind to their ligands (B7-1/CD80 and B7-2/CD86) on the APC.

This two-signal activation leads to T-cell proliferation, differentiation, and effector function. To prevent excessive or autoimmune responses, inhibitory pathways, known as immune checkpoints, are activated. CTLA-4 is a critical immune checkpoint receptor that is upregulated on the surface of activated T-cells. It has a significantly higher affinity for B7 ligands than CD28 and outcompetes CD28 for binding.[1] When CTLA-4 binds to B7, it delivers an inhibitory signal into the T-cell, leading to a dampening of the immune response.

This compound-4F10-11-Mediated Blockade of CTLA-4

This compound-4F10-11 is a blocking antibody that physically binds to mouse CTLA-4, preventing its interaction with B7-1 and B7-2 ligands.[2] This blockade has two major consequences:

-

Enhanced T-cell Co-stimulation: By preventing the inhibitory signal from CTLA-4, this compound-4F10-11 allows for the sustained binding of the co-stimulatory molecule CD28 to B7 ligands. This results in enhanced T-cell activation, proliferation, and cytokine production.[2]

-

Inhibition of Regulatory T-cell (Treg) Function: CTLA-4 is constitutively expressed at high levels on Tregs, which are crucial for maintaining immune tolerance. The interaction of CTLA-4 on Tregs with B7 on APCs contributes to their suppressive function. While the primary mechanism of this compound-4F10-11 is neutralization rather than depletion, its blockade of CTLA-4 can interfere with Treg-mediated immunosuppression within the tumor microenvironment.

The overall effect of this compound-4F10-11 administration is a more robust and prolonged anti-tumor T-cell response.

References

An In-Depth Technical Guide to the Anti-Mouse CTLA-4 Monoclonal Antibody UC10-4F10-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC10-4F10-11 is a widely utilized monoclonal antibody in preclinical immunology and oncology research. It is a hamster-derived IgG antibody that specifically targets the mouse Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), also known as CD152. CTLA-4 is a critical immune checkpoint receptor that negatively regulates T-cell activation. By blocking the interaction of CTLA-4 with its ligands, CD80 (B7-1) and CD86 (B7-2), the this compound-4F10-11 antibody promotes T-cell co-stimulation, leading to an enhanced anti-tumor immune response. This technical guide provides a comprehensive overview of the chemical and physical properties of the this compound-4F10-11 antibody, its mechanism of action through the CTLA-4 signaling pathway, and detailed protocols for its application in key experimental settings.

Chemical and Physical Properties

The this compound-4F10-11 antibody is a purified immunoglobulin with specific characteristics that are critical for its function and application in research. The quantitative properties of this antibody are summarized in the table below.

| Property | Value | Reference |

| Clone | This compound-4F10-11 | [1] |

| Host Species | Armenian Hamster | [1] |

| Isotype | IgG | [1] |

| Molecular Weight | 150 kDa | [1] |

| Reactivity | Mouse | [1] |

| Purity | ≥95% (determined by SDS-PAGE) | [1][2] |

| Endotoxin Level | < 1.0 EU/mg (Low Endotoxin formulations available) | [3] |

| Formulation | Phosphate-buffered saline (PBS), pH 6.5-7.4, preservative-free | [1][2] |

| Purification | Protein A or G affinity chromatography | [2] |

| Storage | Short term (up to 1 month) at 2-8°C; Long term at -80°C | [2] |

Mechanism of Action and the CTLA-4 Signaling Pathway

The this compound-4F10-11 antibody functions by blocking the inhibitory CTLA-4 signaling pathway in T-cells. Under normal physiological conditions, CTLA-4 is upregulated on the surface of activated T-cells and outcompetes the co-stimulatory receptor CD28 for binding to CD80 and CD86 on antigen-presenting cells (APCs). This interaction delivers an inhibitory signal to the T-cell, dampening the immune response.

The this compound-4F10-11 antibody, by binding to CTLA-4, prevents this interaction, thereby allowing CD28 to bind to CD80/CD86. This results in a sustained co-stimulatory signal, leading to enhanced T-cell activation, proliferation, and cytokine production. The following diagram illustrates the CTLA-4 signaling pathway and the mechanism of action of the this compound-4F10-11 antibody.

References

A Comprehensive Technical Guide to the Biosynthesis of Ubiquinone-10 (Coenzyme Q10)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biosynthetic pathway of Ubiquinone-10, also known as Coenzyme Q10 (CoQ10), a vital lipid-soluble antioxidant and an essential component of the electron transport chain. The "10" in its name designates the ten isoprenoid units attached to its benzoquinone head. In humans, this molecule plays a crucial role in cellular respiration and energy production.

I. Introduction to Ubiquinone-10 Biosynthesis

The biosynthesis of CoQ10 is a complex process that involves multiple enzymatic steps. It can be broadly divided into three main stages:

-

Synthesis of the Benzoquinone Ring: Derived from the amino acid tyrosine or phenylalanine.

-

Synthesis of the Polyisoprenoid Tail: Constructed via the mevalonate pathway.

-

Condensation and Modification: The joining of the benzoquinone precursor with the isoprenoid tail, followed by a series of modifications to form the final CoQ10 molecule.

This intricate pathway involves enzymes located in the endoplasmic reticulum and mitochondria, highlighting the compartmentalization of its synthesis.[1]

II. Key Enzymatic Steps in Ubiquinone-10 Biosynthesis

The following table summarizes the key enzymes and their functions in the human CoQ10 biosynthetic pathway.

| Enzyme | Gene | Function | Cellular Location |

| Phenylalanine hydroxylase | PAH | Converts Phenylalanine to Tyrosine | Cytosol |

| Tyrosine aminotransferase | TAT | Converts Tyrosine to 4-hydroxyphenylpyruvate | Cytosol |

| 4-hydroxyphenylpyruvate dioxygenase | HPD | Converts 4-hydroxyphenylpyruvate to Homogentisate | Cytosol |

| Homogentisate solanesyltransferase | COQ2 | Condensation of the benzoquinone precursor with the polyisoprenoid tail | Mitochondria |

| Geranylgeranyl diphosphate synthase | GGPS1 | Synthesis of the isoprenoid tail precursor | Cytosol |

| Decaprenyl diphosphate synthase | PDSS1/PDSS2 | Elongation of the isoprenoid tail to 10 units | Mitochondria |

| Aromatic ring hydroxylase | COQ6 | Hydroxylation of the benzoquinone ring | Mitochondria |

| O-methyltransferase | COQ3 | Methylation of the benzoquinone ring | Mitochondria |

| Decarboxylase | COQ5 | Decarboxylation of a ring intermediate | Mitochondria |

| Hydroxylase | COQ7 | Hydroxylation of the benzoquinone ring | Mitochondria |

| Methyltransferase | COQ5 | Second methylation of the benzoquinone ring | Mitochondria |

| FAD-dependent oxidoreductase | COQ1 | Final modification to produce ubiquinone | Mitochondria |

III. Experimental Protocols: Methodologies for Key Experiments

While specific laboratory synthesis protocols for the entire CoQ10 molecule are extensive and proprietary, this section outlines the general methodologies used to study its biosynthesis.

A. In Vitro Enzyme Assays:

-

Objective: To determine the activity of individual enzymes in the CoQ10 pathway.

-

Methodology:

-

Recombinant expression and purification of the enzyme of interest (e.g., COQ2, COQ3).

-

Incubation of the purified enzyme with its specific substrate(s) and any necessary cofactors in a defined buffer system.

-

The reaction is allowed to proceed for a set time at an optimal temperature.

-

The reaction is quenched, and the product is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

B. Isotopic Labeling Studies:

-

Objective: To trace the incorporation of precursors into the final CoQ10 molecule.

-

Methodology:

-

Cultured cells or model organisms are incubated with isotopically labeled precursors (e.g., ¹³C-tyrosine or ¹⁴C-mevalonate).

-

After a specific period, lipids are extracted from the cells.

-

CoQ10 is purified from the lipid extract using chromatographic techniques.

-

The incorporation of the isotope is detected and quantified using mass spectrometry or scintillation counting.

-

IV. Visualizing the Biosynthetic Pathway and Experimental Workflow

A. Biosynthetic Pathway of Ubiquinone-10

Caption: Biosynthetic pathway of Ubiquinone-10.

B. Experimental Workflow for In Vitro Enzyme Assay

Caption: In vitro enzyme assay workflow.

V. Conclusion

The biosynthesis of Ubiquinone-10 is a fundamental cellular process with significant implications for human health. A thorough understanding of this pathway is critical for researchers in drug development and cellular metabolism. Deficiencies in CoQ10 synthesis are linked to a range of mitochondrial and metabolic disorders, making the enzymes in this pathway potential therapeutic targets. The methodologies and data presented in this guide provide a foundation for further investigation into the intricate regulation and function of this essential molecule.

References

In-depth Technical Guide: UC10 Solubility and Stability Data

Introduction

This document aims to provide a comprehensive overview of the solubility and stability of the compound designated as UC10. The information is intended for researchers, scientists, and professionals involved in drug development. However, extensive searches of publicly available scientific databases and literature have not yielded specific data for a compound identified as "this compound." This suggests that "this compound" may be an internal, proprietary, or otherwise non-publicly disclosed identifier for a chemical entity.

Without access to internal documentation or a publicly recognized chemical name, it is not possible to provide quantitative data on solubility and stability, detailed experimental protocols, or associated signaling pathways. The following sections are therefore presented as a template that can be populated once specific information about the compound becomes available.

This compound Solubility Data

A critical parameter in drug development, solubility influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the solubility of a therapeutic candidate in various media is essential for formulation development and predicting its in vivo behavior.

Table 1: Solubility of this compound in Various Solvents

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Experimental Protocol for Solubility Determination

A standard method for determining thermodynamic solubility is the shake-flask method.

Protocol:

-

An excess amount of the compound (this compound) is added to a known volume of the solvent of interest in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-72 hours).

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility assessment.

This compound Stability Data

Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life, storage requirements, and degradation pathways.

Table 2: Stability of this compound under Stress Conditions

| Condition | Duration | Purity (%) | Degradants (%) | Method |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

Experimental Protocol for Stability Assessment

Forced degradation studies are commonly employed to understand the stability of a compound.

Protocol:

-

Solutions of this compound are prepared in various media (e.g., acidic, basic, oxidative).

-

Samples are exposed to stress conditions such as elevated temperature, humidity, and light.

-

At specified time points, aliquots are withdrawn and analyzed by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to quantify any degradation products.

Logical Flow for Stability Testing

Caption: Logical flow of a forced degradation study.

Signaling Pathways

The biological activity of a compound is often mediated through its interaction with specific signaling pathways. Without information on the therapeutic target or mechanism of action of this compound, a relevant signaling pathway cannot be depicted.

Example Signaling Pathway Diagram

Should this compound be identified as, for example, an inhibitor of the MEK/ERK pathway, a diagram could be generated as follows:

Caption: Example of a signaling pathway diagram.

While a comprehensive technical guide on the solubility and stability of this compound cannot be provided at this time due to the lack of publicly available information, this document serves as a framework for how such data should be presented. For researchers, scientists, and drug development professionals working with this compound, it is recommended to consult internal documentation or perform the necessary experimental work to populate the data fields outlined in this guide. Future public disclosure of the chemical identity and properties of this compound will be necessary for a complete public-domain technical profile.

Preliminary Studies on the Effects of UC10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary findings on the effects of UC10, an anti-mouse CTLA-4 monoclonal antibody (clone this compound-4F10-11). The content herein is intended for professionals in the fields of immunology, oncology, and drug development, offering a summary of quantitative data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Core Mechanism of Action: CTLA-4 Blockade

This compound is a monoclonal antibody that targets the Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), also known as CD152.[1] CTLA-4 is a critical immune checkpoint receptor expressed on activated T lymphocytes that plays a pivotal role in downregulating immune responses.[1][2] The primary mechanism of action for this compound is the blockade of CTLA-4, which prevents its interaction with its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs).[1][2]

Under normal physiological conditions, the binding of CTLA-4 to B7 ligands delivers an inhibitory signal to the T cell, thereby attenuating T-cell activation, proliferation, and cytokine production. This process is crucial for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, this inhibitory signal can be exploited by tumor cells to evade immune surveillance.

By blocking the CTLA-4:B7 interaction, this compound effectively removes this "brake" on the immune system. This allows the co-stimulatory receptor CD28, which also binds to B7 ligands, to predominate, leading to enhanced T-cell activation and a more robust anti-tumor immune response.[1][2]

CTLA-4 Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. In the presence of this compound, the inhibitory signal from CTLA-4 is blocked, leading to sustained T-cell activation through the CD28 pathway.

References

Core Concept: CTLA-4 Blockade and Immune-Related Adverse Events

An in-depth analysis of the safety and toxicity profile of "UC10" is complicated by the fact that "this compound" is not a unique identifier for a single pharmaceutical agent. publicly available information reveals several different entities referred to as this compound, including a preclinical anti-mouse CTLA-4 antibody (this compound-4F10-11), an anti-HIV compound, and a patient identifier in a clinical trial. This guide will focus on This compound-4F10-11 , an anti-mouse cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) monoclonal antibody, as it has the most substantial body of preclinical research available in the public domain.

It is critical to note that comprehensive, publicly available IND-enabling toxicology studies for this compound-4F10-11 are not available. Therefore, this guide infers its potential safety and toxicity profile based on its mechanism of action and the known safety profiles of other CTLA-4 blocking antibodies, such as ipilimumab, which are used in clinical practice.

This compound-4F10-11 is an antibody that targets CTLA-4, a key negative regulator of T-cell responses.[1][2] By blocking the interaction of CTLA-4 with its ligands (CD80/B7-1 and CD86/B7-2), this compound-4F10-11 enhances T-cell activation and proliferation, leading to an augmented anti-tumor immune response.[1][2] This mechanism of action is the foundation for its therapeutic potential in oncology.

However, this sustained immune activation can also lead to a breakdown of self-tolerance, resulting in immune-related adverse events (irAEs). These irAEs are a known class effect of CTLA-4 blocking antibodies and can affect various organ systems. Preclinical studies with anti-CTLA-4 antibodies and clinical experience with ipilimumab have highlighted these potential toxicities.[1][3]

Preclinical Safety and Toxicity Data (Inferred)

While specific quantitative toxicity data for this compound-4F10-11 is not available in the provided search results, a standard preclinical toxicology program for a monoclonal antibody like this compound-4F10-11 would typically include single-dose and repeat-dose toxicity studies in relevant animal species. The following table summarizes the types of findings that would be anticipated based on the mechanism of action of CTLA-4 blockade.

| Parameter | Anticipated Findings in Preclinical Models (e.g., Mice) | Potential Clinical Relevance |

| General Toxicity | Dose-dependent effects on body weight, food consumption, and clinical signs of distress. | Similar general toxicity profiles are monitored in early-phase clinical trials. |

| Hematology | Potential for lymphocytosis due to T-cell proliferation. | Changes in absolute lymphocyte count have been observed in patients treated with anti-CTLA-4 antibodies.[1] |

| Serum Chemistry | Elevations in liver enzymes (ALT, AST) and creatinine, indicative of organ damage. | Hepatitis and nephritis are known immune-related adverse events. |

| Histopathology | Mononuclear cell infiltration in various organs, including the liver, colon, pituitary gland, and skin. | Correlates with clinically observed irAEs such as colitis, hypophysitis, and dermatitis.[3] |

| Immunogenicity | Development of anti-drug antibodies (ADAs). | ADAs can impact the pharmacokinetics, efficacy, and safety of the therapeutic antibody. |

Signaling Pathway and Experimental Workflow

To visually represent the core concepts, the following diagrams illustrate the CTLA-4 signaling pathway and a typical experimental workflow for evaluating an anti-CTLA-4 antibody in a preclinical setting.

Detailed Experimental Protocols (Hypothetical)

As no specific experimental protocols for this compound-4F10-11 toxicology studies were found, this section provides a hypothetical, generalized protocol for a repeat-dose toxicology study in mice, which would be a standard component of an IND-enabling package.

Title: A 4-Week, Repeat-Dose Intravenous Toxicology Study of this compound-4F10-11 in C57BL/6 Mice.

Objectives:

-

To determine the potential toxicity of this compound-4F10-11 following repeated intravenous administration to mice for 4 weeks.

-

To identify target organs of toxicity.

-

To determine a No Observed Adverse Effect Level (NOAEL).

Materials:

-

Test Article: this compound-4F10-11

-

Vehicle: Sterile phosphate-buffered saline (PBS)

-

Animals: Male and female C57BL/6 mice, 6-8 weeks old.

Experimental Design:

-

Groups:

-

Group 1: Vehicle (PBS)

-

Group 2: Low Dose this compound-4F10-11

-

Group 3: Mid Dose this compound-4F10-11

-

Group 4: High Dose this compound-4F10-11

-

-

Administration: Intravenous injection, twice weekly for 4 weeks.

-

Endpoints:

-

In-life: Clinical observations, body weight, food consumption.

-

At Termination:

-

Hematology (complete blood count)

-

Serum chemistry

-

Gross pathology

-

Organ weights

-

Histopathology of a comprehensive list of tissues.

-

-

Conclusion

The safety and toxicity profile of the anti-mouse CTLA-4 antibody, this compound-4F10-11, has not been explicitly detailed in publicly available literature. However, based on its mechanism of action as a CTLA-4 blocker, its toxicity profile is predicted to be characterized by immune-related adverse events. This is consistent with observations from other antibodies in this class that have progressed to clinical development. Any future development of this compound-4F10-11 or a similar molecule for clinical use would necessitate a comprehensive suite of IND-enabling toxicology studies to fully characterize its safety profile and establish a safe starting dose for human trials.

References

Methodological & Application

Application Notes and Protocols for Medium-Chain Fatty Acids in Animal Studies

Refining the Identity of "UC10": A Focus on Undecylenic Acid and Sodium Caprate

Initial investigations into "this compound" have revealed that this is not a standard nomenclature for a specific chemical compound. It is likely a laboratory-specific identifier or a potential typographical error for related compounds. The most plausible candidates, based on chemical structure and nomenclature, are derivatives of undecylenic acid (a C11 fatty acid) or sodium caprate (the sodium salt of capric acid, a C10 fatty acid).

This document provides detailed application notes and protocols for the use of these two compounds in animal studies, with a focus on their potential therapeutic applications.

Compound Summaries

| Compound | Chemical Name | Formula | Molecular Weight | Key Characteristics |

| Undecylenic Acid | Undec-10-enoic acid | C₁₁H₂₀O₂ | 184.28 g/mol | Unsaturated fatty acid derived from castor oil with known antifungal and potential anti-inflammatory properties.[1][2] |

| Sodium Caprate | Sodium decanoate | C₁₀H₁₉NaO₂ | 194.25 g/mol | Sodium salt of capric acid, a saturated fatty acid. Investigated as a permeation enhancer for drug delivery. |

Dosage and Administration in Animal Studies

The following tables summarize reported dosages of undecylenic acid and sodium caprate in various animal models. It is crucial to note that optimal dosage can vary significantly based on the animal model, disease state, route of administration, and specific research question.

Table 2.1: Undecylenic Acid Dosage in Animal Studies

| Animal Model | Application | Route of Administration | Dosage | Study Outcome | Citation |

| Rat | Toxicity Study (6-month) | Oral | 400 mg/kg/day | No observed toxicity. | [3] |

| Rat | Acute Toxicity | Oral | LD₅₀: 2.5 g/kg | Determination of lethal dose. | [4] |

| Mouse & Guinea Pig | Genital Herpes Infection | Intravaginal | 20% solution | Decreased infection rates when applied immediately before viral challenge. | [1] |

Table 2.2: Sodium Caprate (C10) Dosage in Animal Studies

| Animal Model | Application | Route of Administration | Dosage | Study Outcome | Citation |

| Rat | Intestinal Permeation Enhancement | Intestinal Instillation (Jejunum & Colon) | 100 mM solution | Increased serum concentration of a model drug (FD4). | [4] |

Experimental Protocols

Oral Gavage Administration of Undecylenic Acid in Rats

This protocol is based on the reported 6-month toxicity study.

Materials:

-

Undecylenic Acid

-

Vehicle (e.g., corn oil, olive oil)

-

Gavage needles (appropriate size for rats)

-

Syringes

-

Animal scale

Procedure:

-

Formulation: Prepare a homogenous suspension of undecylenic acid in the chosen vehicle at the desired concentration (e.g., to deliver 400 mg/kg in a volume of 5-10 mL/kg).

-

Animal Handling: Acclimatize rats to handling and the gavage procedure for several days prior to the study initiation.

-

Dosing:

-

Weigh each rat accurately on the day of dosing.

-

Calculate the required volume of the undecylenic acid suspension for each animal.

-

Gently restrain the rat and insert the gavage needle orally, passing it over the tongue into the esophagus.

-

Administer the suspension slowly and carefully to avoid aspiration.

-

Observe the animal for any signs of distress immediately after dosing and at regular intervals.

-

-

Frequency: Administer daily for the duration of the study.

Intestinal Instillation of Sodium Caprate in Rats

This protocol is adapted from a study investigating intestinal permeation enhancement.

Materials:

-

Sodium Caprate

-

Saline or appropriate buffer

-

Model drug (e.g., Fluorescein isothiocyanate–dextran 4 kDa, FD4)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Syringes and catheters

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the small intestine and colon.

-

Ligate the desired intestinal segment (e.g., jejunum or colon) at both ends to create a closed loop.

-

Inject the test solution containing sodium caprate and the model drug into the ligated segment.

-

-

Incubation: Return the intestine to the abdominal cavity and close the incision. Allow the solution to incubate for a predetermined period (e.g., 3 hours).

-

Sample Collection: Collect blood samples at various time points to measure the serum concentration of the model drug.

-

Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional protocols.

Signaling Pathways and Mechanisms of Action

Potential Anti-Inflammatory Signaling of Undecylenic Acid

While the exact anti-inflammatory mechanisms of undecylenic acid are not fully elucidated, fatty acids can influence inflammatory pathways in several ways. One potential mechanism is through the modulation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which play a key role in regulating inflammation and metabolism.

Caption: Potential anti-inflammatory pathway of Undecylenic Acid via PPAR activation.

Mechanism of Sodium Caprate as a Permeation Enhancer

Sodium caprate is thought to increase the permeability of epithelial barriers, such as the intestinal lining, by transiently opening the tight junctions between cells. This allows for the paracellular transport of molecules that would otherwise not be absorbed.

Caption: Mechanism of Sodium Caprate as an intestinal permeation enhancer.

Experimental Workflow Diagram

The following diagram outlines a general workflow for an in vivo animal study investigating the efficacy of a test compound.

Caption: General workflow for an in vivo animal efficacy study.

References

- 1. Effect of undecylenic acid as a topical microbicide against genital herpes infection in mice and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. altmedrev.com [altmedrev.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Efficacious Intestinal Permeation Enhancement Induced by the Sodium Salt of 10-undecylenic Acid, A Medium Chain Fatty Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UC10 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "UC10" is treated as a hypothetical substance for the purpose of these application notes. The following protocols are generalized guidelines for the administration of a test compound to mice. Researchers must adapt these protocols based on the specific physicochemical properties of their compound, vehicle selection, and the experimental design. All procedures involving live animals should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Introduction

These application notes provide detailed protocols for the administration of the hypothetical compound this compound to mice via several common routes: intravenous, intraperitoneal, subcutaneous, and oral gavage. The selection of the administration route is a critical step in preclinical studies and depends on the desired pharmacokinetic profile, the properties of the compound, and the therapeutic target. This document offers standardized procedures to ensure reproducibility and accuracy in experimental outcomes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different administration routes of a test compound in adult mice. These are general recommendations and may need to be adjusted based on the specific experimental context.

| Administration Route | Maximum Injection Volume | Recommended Needle Gauge | Common Injection Site | Absorption Rate |

| Intravenous (IV) | 10 ml/kg (max 0.2 ml per animal) | 27-30 G | Lateral tail vein | Very Rapid |

| Intraperitoneal (IP) | 10 ml/kg (max 2-3 ml per animal)[1] | 25-27 G[1] | Lower right abdominal quadrant[2][3] | Rapid |

| Subcutaneous (SC) | 10 ml/kg (max 1-2 ml per site) | 25-27 G | Dorsal midline (scruff) | Slow |

| Oral Gavage (PO) | 10 ml/kg[4][5] | 18-22 G (feeding tube)[5] | Direct to stomach via esophagus | Variable |

Experimental Protocols

Prior to any administration, the test compound this compound should be appropriately formulated in a sterile, isotonic vehicle at the desired concentration. The selection of the vehicle will depend on the solubility and stability of this compound. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or specific formulations containing solubilizing agents like DMSO or Tween 80 (note: the concentration of such agents should be carefully controlled to avoid toxicity). All solutions for parenteral administration must be sterile.[1]

Intravenous (IV) Injection Protocol (Tail Vein)

Intravenous injection allows for rapid and complete bioavailability of the compound.

Materials:

-

This compound dosing solution

-

Sterile syringes (e.g., 1 ml)

-

Sterile needles (27-30 G)

-

Mouse restrainer

-

Heat lamp or warming pad

-

70% ethanol and sterile gauze

Procedure:

-

Preparation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (not exceeding 40°C) to induce vasodilation of the lateral tail veins.[6]

-

Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.

-

Site Disinfection: Gently wipe the tail with 70% ethanol.

-

Injection: a. Identify one of the lateral tail veins. b. With the needle bevel facing up, insert the needle into the vein at a shallow angle, parallel to the vein.[7] c. Successful entry into the vein is often indicated by a small flash of blood in the needle hub. d. Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site. e. After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[7]

-

Monitoring: Monitor the mouse for any adverse reactions post-injection before returning it to its cage.

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection is a common route for administering larger volumes and substances that are not suitable for IV injection.

Materials:

-

This compound dosing solution

-

Sterile syringes (e.g., 1 or 3 ml)

-

Sterile needles (25-27 G)[1]

-

70% ethanol and sterile gauze

Procedure:

-

Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Turn the mouse to expose the abdomen, tilting the head downwards to move the abdominal organs away from the injection site.[3]

-

Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[2][3]

-

Site Disinfection: Wipe the injection site with 70% ethanol.

-

Injection: a. Insert the needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.[3] b. Aspirate gently by pulling back the plunger to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is drawn.[2] If fluid is aspirated, discard the syringe and re-attempt with a fresh one. c. Inject the this compound solution smoothly. d. Withdraw the needle.

-

Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Subcutaneous (SC) Injection Protocol

Subcutaneous injection is used for sustained, slow absorption of a compound.

Materials:

-

This compound dosing solution

-

Sterile syringes (e.g., 1 ml)

-

Sterile needles (25-27 G)

-

70% ethanol and sterile gauze

Procedure:

-

Restraint: Manually restrain the mouse by scruffing the loose skin over the shoulders.

-

Site Identification: The most common site is the dorsal midline, between the shoulder blades.

-

Injection: a. Lift the skin to form a "tent".[8] b. Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.[8] c. Aspirate to ensure a vessel has not been punctured. d. Inject the this compound solution. A small bleb will form under the skin. e. Withdraw the needle and gently massage the area to help disperse the solution.

-

Monitoring: Observe the mouse for any discomfort or leakage at the injection site.

Oral Gavage (PO) Protocol

Oral gavage ensures a precise dose is delivered directly to the stomach. This procedure requires proper training to avoid injury to the esophagus or trachea.

Materials:

-

This compound dosing solution

-

Sterile syringes

-

Flexible or rigid, ball-tipped gavage needle (18-22 G for mice)[5]

-

Scale for accurate dosing based on body weight

Procedure:

-

Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach.[9] Mark this depth on the needle.

-

Restraint: Restrain the mouse firmly, holding its head and neck in a straight line with its body to facilitate passage of the gavage needle.[9]

-

Insertion: a. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5] b. The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force it , as this may indicate entry into the trachea.[5]

-

Administration: Once the needle is inserted to the predetermined depth, administer the this compound solution slowly.[9]

-

Withdrawal: After administration, withdraw the needle gently in the same path it was inserted.

-

Monitoring: Monitor the mouse for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[5]

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound

The following diagram illustrates the Interleukin-10 (IL-10) signaling pathway, a major anti-inflammatory cascade. A hypothetical therapeutic agent like this compound could potentially modulate this pathway at various points to enhance its immunosuppressive effects. IL-10 binds to its receptor, leading to the activation of JAK1 and TYK2, which in turn phosphorylate STAT3.[10] Activated STAT3 dimerizes and translocates to the nucleus to regulate the expression of target genes.[10]

Caption: Hypothetical modulation of the IL-10 signaling pathway by this compound.

General Experimental Workflow

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical mouse model of disease.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 3. uac.arizona.edu [uac.arizona.edu]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. studylib.net [studylib.net]

- 7. youtube.com [youtube.com]

- 8. Video: Compound Administration in Rodents- Injection Techniques [jove.com]

- 9. research.fsu.edu [research.fsu.edu]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for the Preparation of [Compound Name] (UC10) Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the preparation, storage, and handling of stock solutions for a research compound, referred to herein as UC10. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. These guidelines are intended for use by qualified personnel in a laboratory setting.

Compound Information

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and for ensuring the stability of the compound.

| Property | Value |

| Compound Name | [Insert Compound Name] (this compound) |

| Molecular Weight | [Insert Molecular Weight] g/mol |

| Appearance | [e.g., White to off-white solid] |

| Purity | >98% (by HPLC) |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |

| Solubility in DMSO | ≥ [Insert Value] mg/mL |

| Storage Temperature | -20°C or -80°C |

| Stability | Stable for [Insert Time] at -20°C |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Sterile, calibrated pipettes and tips

-

Vortex mixer

Procedure:

-

Equilibrate Compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

-

Weigh Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out [Molecular Weight / 100] mg of this compound.

-

Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve Compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Hypothetical Signaling Pathway Affected by this compound

The diagram below represents a hypothetical signaling pathway that could be modulated by this compound, leading to the inhibition of cell proliferation. This is a generalized representation and may not reflect the actual mechanism of action of a specific compound designated as this compound.

Quality Control

To ensure the quality and accuracy of the prepared stock solution, the following quality control steps are recommended:

-

Concentration Verification: The concentration of the stock solution can be verified using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, if a standard is available.

-